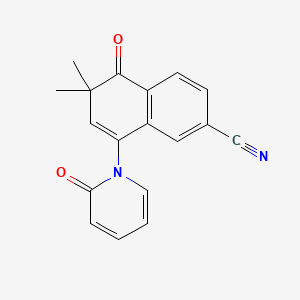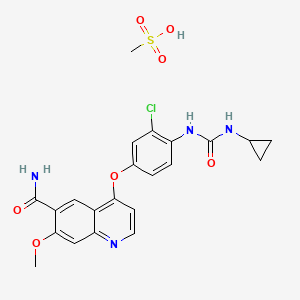
レンバチニブメシル酸塩
説明
Lenvatinib mesylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that tumors need to grow . It is a small-molecule drug that can enter cells easily . It is used alone or with other drugs to treat various types of cancer including endometrial carcinoma, hepatocellular carcinoma (a type of liver cancer), renal cell carcinoma (a type of kidney cancer), and thyroid cancer .
Synthesis Analysis
Lenvatinib is synthesized using 4-nitrophenyl cyclopropylcarbamate . This compound is prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Lenvatinib is then synthesized by reacting 4- (4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate . Apart from the synthesis of lenvatinib, citrate, phosphate, malate, and oxalate salts of lenvatinib have also been reported .Molecular Structure Analysis
The molecular structure of Lenvatinib mesylate is complex, involving multiple receptor tyrosine kinases . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .Chemical Reactions Analysis
Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .Physical And Chemical Properties Analysis
Lenvatinib mesylate is a white to pale reddish-yellow powder . It is slightly soluble in water while practically insoluble in ethanol (dehydrated) . The dissociation constant (pKa value) of Lenvatinib mesylate is 5.05 at 25°C . The partition coefficient (log P value) is 3.30 .科学的研究の応用
がん治療
レンバチニブメシル酸塩は、アポトーシス促進、血管新生抑制、腫瘍細胞増殖阻害、免疫応答調節など、複数の標的に作用するチロシンキナーゼ阻害剤です . 様々なタイプのがんに対する有効な一次治療法として承認されています .
甲状腺がん
レンバチニブメシル酸塩は、2015年に甲状腺がんの二次治療として初めて用いられました . 様々なヒトがん細胞株に対して強力な抗腫瘍活性を示しています .
腎細胞がん
2016年、レンバチニブメシル酸塩は、エベロリムスとの併用療法として腎細胞がんの治療薬として認定されました . 近年では、進行性腎細胞がんの一次療法として、ペムブロリズマブとの併用療法が行われています .
肝細胞がん
レンバチニブメシル酸塩は、進行性肝細胞がん(HCC)の一次治療法として承認されています . 24件の研究を対象とした系統的レビューとメタ分析によると、レンバチニブは、切除不能なHCC患者に対して、ソラフェニブと比較して、腫瘍反応と生存期間の改善がみられ、有害事象発生率は同等でした .
耐性機構
レンバチニブの適用範囲が拡大するにつれて、レンバチニブに対する耐性が不可避的に進展し、その頻度が高くなっています . 最近の研究では、腫瘍治療におけるレンバチニブ耐性の発達に関与する機構として、細胞死または増殖の調節、組織学的変換、代謝、輸送プロセス、エピジェネティクスなどが報告されています .
バイオマーカーと併用療法
現在の研究は、レンバチニブの耐性機構に焦点を当て、一連の潜在的なバイオマーカーを記述し、レンバチニブとの併用薬物の現在の適用状況と展望を概説し、レンバチニブ併用療法を含む進行中の臨床試験をまとめます .
膀胱がん
膀胱がんの治療へのレンバチニブメシル酸塩の応用について、現在研究が進められています .
その他の受容体型チロシンキナーゼ(RTK)の阻害
レンバチニブは、正常な細胞機能に加えて、病的な血管新生、腫瘍増殖、がんの進行に関与することが示されている他のRTKも阻害します。これらには、線維芽細胞増殖因子(FGF)受容体FGFR1、2、3、4、血小板由来増殖因子受容体アルファ(PDGFRα)、KIT、RETが含まれます .
作用機序
Target of Action
Lenvatinib mesylate is a receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .
Mode of Action
Lenvatinib mesylate inhibits the kinase activities of its targets, thereby blocking the activation of signal transduction pathways involved in cellular processes such as cell proliferation, migration, apoptosis, and differentiation . This inhibition also affects pathogenic angiogenesis, lymphogenesis, tumor growth, and cancer progression .
Biochemical Pathways
The inhibition of VEGF and FGF receptors by lenvatinib mesylate disrupts the angiogenesis process, which is crucial for tumor growth and metastasis . By blocking these receptors, lenvatinib mesylate prevents the formation of new blood vessels that tumors need to grow .
Pharmacokinetics
Following oral administration, lenvatinib is rapidly absorbed and extensively metabolized prior to excretion . Its metabolism is mediated by multiple pathways, and several metabolites of lenvatinib have been identified . Exposure to lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
The primary result of lenvatinib mesylate’s action is the inhibition of tumor growth. By blocking proteins that signal cancer cells to divide and proteins that signal the growth of new blood vessels that tumors need to grow, lenvatinib mesylate keeps cancer cells from growing .
Action Environment
The efficacy and stability of lenvatinib mesylate can be influenced by various environmental factors. For instance, lenvatinib mesylate has been found to be sensitive to acid and base hydrolysis, resulting in the generation of degradation products . Furthermore, the drug’s pharmacokinetic profile can be affected by factors such as diet and the patient’s hepatic function .
Safety and Hazards
Lenvatinib mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .
特性
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLFIUUAYLEFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235081 | |
| Record name | Lenvatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857890-39-2 | |
| Record name | Lenvatinib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857890-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenvatinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenvatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LENVATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)

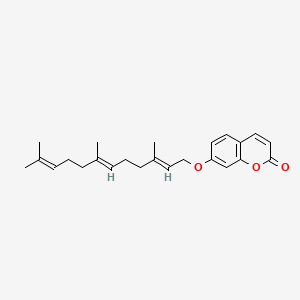

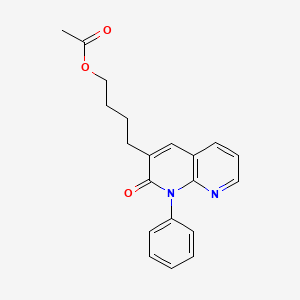
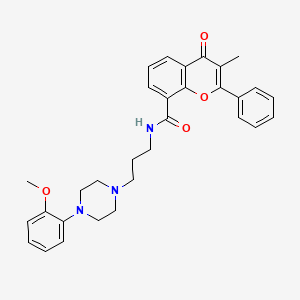
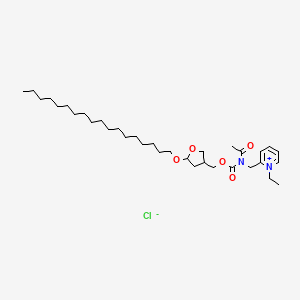
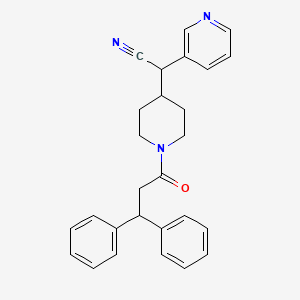
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)
